molecular formula C17H10BrN3O2S B12727316 Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- CAS No. 91918-80-8

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl-

Cat. No.: B12727316
CAS No.: 91918-80-8
M. Wt: 400.3 g/mol
InChI Key: SXOFMJFVROYCGH-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- is a heterocyclic compound that features a unique structure combining imidazole, thiadiazole, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiazole with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base can yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(2,1-b)-1,3,4-thiadiazole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety, which may exhibit similar electronic and steric properties.

Uniqueness

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91918-80-8

Molecular Formula

C17H10BrN3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10BrN3O2S/c18-15-14(10-4-2-1-3-5-10)19-17-21(15)20-16(24-17)11-6-7-12-13(8-11)23-9-22-12/h1-8H,9H2

InChI Key

SXOFMJFVROYCGH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=C(N=C4S3)C5=CC=CC=C5)Br

Origin of Product

United States

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